Cas no 91416-97-6 (5-Iodo-N-methylpyrimidin-4-amine)
5-Iodo-N-methylpyrimidin-4-amine Chemical and Physical Properties
Names and Identifiers
-
- 4-Pyrimidinamine, 5-iodo-N-methyl-
- 5-iodo-N-methylpyrimidin-4-amine
- (5-Iodo-pyrimidin-4-yl)-methyl-amine
- 5-iodo-4-methylaminopyrimidine
- QXQNKFMXAOIMKX-UHFFFAOYSA-N
- DTXSID101301329
- DTXCID101731423
- 5-Iodo-N-methyl-4-pyrimidinamine
- Z1269149847
- 859-244-9
- 91416-97-6
- CS-0238317
- EN300-193082
- SCHEMBL1857855
- AT18314
- RDA41697
- AKOS015156325
- 5-Iodo-N-methylpyrimidin-4-amine
-
- MDL: MFCD19441319
- Inchi: 1S/C5H6IN3/c1-7-5-4(6)2-8-3-9-5/h2-3H,1H3,(H,7,8,9)
- InChI Key: QXQNKFMXAOIMKX-UHFFFAOYSA-N
- SMILES: C1=NC=C(I)C(NC)=N1
Computed Properties
- Exact Mass: 234.96064Da
- Monoisotopic Mass: 234.96064Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 88.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 37.8Ų
5-Iodo-N-methylpyrimidin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I707213-10mg |
5-Iodo-N-methylpyrimidin-4-amine |
91416-97-6 | 10mg |
$ 70.00 | 2022-06-04 | ||
| TRC | I707213-50mg |
5-Iodo-N-methylpyrimidin-4-amine |
91416-97-6 | 50mg |
$ 210.00 | 2022-06-04 | ||
| TRC | I707213-100mg |
5-Iodo-N-methylpyrimidin-4-amine |
91416-97-6 | 100mg |
$ 340.00 | 2022-06-04 | ||
| Chemenu | CM447756-1g |
5-iodo-N-methylpyrimidin-4-amine |
91416-97-6 | 95%+ | 1g |
$580 | 2023-02-01 | |
| Enamine | EN300-193082-0.05g |
5-iodo-N-methylpyrimidin-4-amine |
91416-97-6 | 95% | 0.05g |
$110.0 | 2023-09-17 | |
| Enamine | EN300-193082-0.1g |
5-iodo-N-methylpyrimidin-4-amine |
91416-97-6 | 95% | 0.1g |
$164.0 | 2023-09-17 | |
| Enamine | EN300-193082-0.25g |
5-iodo-N-methylpyrimidin-4-amine |
91416-97-6 | 95% | 0.25g |
$233.0 | 2023-09-17 | |
| Enamine | EN300-193082-0.5g |
5-iodo-N-methylpyrimidin-4-amine |
91416-97-6 | 95% | 0.5g |
$367.0 | 2023-09-17 | |
| Enamine | EN300-193082-1.0g |
5-iodo-N-methylpyrimidin-4-amine |
91416-97-6 | 95% | 1.0g |
$471.0 | 2023-07-09 | |
| Enamine | EN300-193082-2.5g |
5-iodo-N-methylpyrimidin-4-amine |
91416-97-6 | 95% | 2.5g |
$923.0 | 2023-09-17 |
5-Iodo-N-methylpyrimidin-4-amine Related Literature
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on 5-Iodo-N-methylpyrimidin-4-amine
Comprehensive Overview of 5-Iodo-N-methylpyrimidin-4-amine (CAS No. 91416-97-6): Properties, Applications, and Research Insights
5-Iodo-N-methylpyrimidin-4-amine (CAS No. 91416-97-6) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This iodinated pyrimidine derivative serves as a versatile building block in organic synthesis, particularly in the development of nucleoside analogs and kinase inhibitors. Its molecular formula C5H6IN3 and precise molecular weight of 235.03 g/mol make it an ideal candidate for structure-activity relationship (SAR) studies in drug discovery pipelines.
The compound's physicochemical properties include a melting point range of 180-185°C and moderate solubility in polar organic solvents like DMSO and methanol, which facilitates its handling in laboratory settings. Recent studies highlight its role as a key intermediate in synthesizing targeted therapies, especially in oncology research where modified pyrimidines show promise against resistant cancer strains. The presence of both iodine and methylamine moieties enables diverse cross-coupling reactions, making it valuable for palladium-catalyzed transformations such as Suzuki-Miyaura couplings.
In the context of green chemistry advancements, researchers are exploring solvent-free synthesis methods for 5-Iodo-N-methylpyrimidin-4-amine to reduce environmental impact. This aligns with growing industry demands for sustainable pharmaceutical intermediates. Analytical characterization typically involves HPLC purity analysis (>98%) and confirmation through NMR spectroscopy (particularly 1H and 13C) and mass spectrometry, ensuring batch-to-batch consistency for research applications.
The compound's structure-activity relationship has been investigated in fragment-based drug design, where its hydrogen bonding capacity and lipophilic efficiency contribute to improved bioavailability profiles. Notably, its iodine atom serves as an excellent radiolabeling site for PET tracer development, addressing the rising interest in molecular imaging technologies. Storage recommendations include protection from light at 2-8°C under inert atmosphere to maintain stability.
Emerging applications in bioconjugation chemistry leverage the compound's reactive halogen for creating protein-pyrimidine hybrids, relevant to antibody-drug conjugate (ADC) development. Patent literature reveals its incorporation in BTK inhibitors and CDK4/6 targeting agents, reflecting the pharmaceutical industry's focus on precision medicine. Quality control protocols emphasize heavy metal screening and residual solvent analysis to meet ICH guidelines for advanced intermediates.
From a market perspective, the demand for 5-Iodo-N-methylpyrimidin-4-amine correlates with increased R&D investment in small molecule therapeutics. Suppliers typically offer custom synthesis services and gram-to-kilogram scale production, with technical data sheets including detailed spectral data and COA documentation. Researchers frequently search for alternative synthetic routes and scalable purification methods to optimize cost-efficiency in lead compound development.
Ongoing studies investigate its potential in antiviral drug candidates, particularly against RNA viruses, where pyrimidine analogs demonstrate polymerase inhibition activity. The compound's crystallographic data has been instrumental in molecular docking studies for structure-based drug design. Safety evaluations indicate standard laboratory handling precautions with particular attention to iodine volatility during high-temperature reactions.
91416-97-6 (5-Iodo-N-methylpyrimidin-4-amine) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)